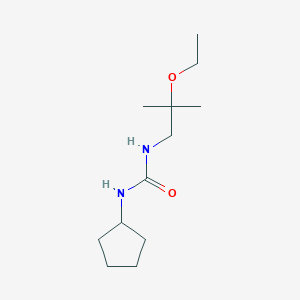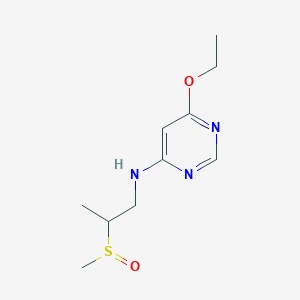
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea, also known as CPI-637, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用机制
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is a small molecule inhibitor that targets the Hsp90 chaperone complex and the NF-κB pathway. Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins. This compound binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity, leading to the destabilization and degradation of client proteins. The NF-κB pathway is a key regulator of inflammation and immune responses. This compound inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of κB (IκB) protein, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and attenuate the severity of inflammatory diseases, such as rheumatoid arthritis and colitis. In neurological disorder research, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is its specificity for Hsp90 and NF-κB, which reduces the risk of off-target effects and toxicity. Another advantage is its potential to overcome drug resistance in cancer therapy by targeting multiple oncogenic pathways. However, a limitation of this compound is its low solubility and bioavailability, which may limit its efficacy in vivo. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which requires further investigation.
未来方向
There are several future directions for the research and development of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea. One direction is to improve the pharmacokinetic properties of this compound, such as solubility, bioavailability, and half-life, to enhance its efficacy in vivo. Another direction is to investigate the safety and efficacy of this compound in clinical trials for various diseases, such as cancer, inflammation, and neurological disorders. A third direction is to explore the potential of this compound as a combination therapy with other drugs or immunotherapies to enhance its therapeutic effects. Overall, this compound has shown promising potential as a small molecule inhibitor for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic applications.
合成方法
The synthesis of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea involves the reaction of cyclopentyl isocyanate with 2-ethoxy-2-methylpropylamine in the presence of a catalyst. The resulting urea derivative is purified through column chromatography to obtain the final product.
科学研究应用
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the heat shock protein 90 (Hsp90) chaperone complex. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. In neurological disorder research, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-12(2,3)9-13-11(15)14-10-7-5-6-8-10/h10H,4-9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDNXRHGRUGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)